6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine, also known as ARRY-380, irbinitinib, ONT-380, and marketed as Tukysa, is a potent, orally available, small molecule inhibitor of the receptor tyrosine kinase HER2. [ [], [] ] This compound exhibits high selectivity for HER2, approximately 500-fold greater than its affinity for the closely related epidermal growth factor receptor (EGFR). [ [], [], [], [] ] ARRY-380 has been investigated extensively in preclinical and clinical settings for its potential in treating HER2-positive cancers, particularly breast cancer. [ [], [], [] ]
Route 1 [ [] ]: This approach utilizes 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline as a key intermediate, which is condensed with N,N-dimethylphenylformimidamide to form a 6-nitroquinazolin-4-amine derivative. Subsequent reactions involving a dimethyl-2-(methylthio)-4,5-dihydrooxazole derivative ultimately yield ARRY-380.
Route 2 [ [] ]: This method involves a multi-step process starting from 4-chloropyridin-2-amine. Key transformations include the formation of an N-hydroxy-formimidamide intermediate, cyclization to a triazolo[1,5-a]pyridine derivative, and coupling with 4-amino-2-methylphenol to obtain the critical 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline intermediate. This intermediate then undergoes further reactions as described in Route 1 to produce ARRY-380.
Molecular Structure Analysis
A [, , ]triazolo[1,5-a]pyridine moiety linked via an ether bridge to the phenyl ring at the 4-position of the quinazoline.
Mechanism of Action
ARRY-380 functions as a reversible, ATP-competitive inhibitor of HER2 tyrosine kinase. [ [], [] ] It binds to the ATP-binding pocket of the HER2 kinase domain, preventing ATP binding and subsequent phosphorylation of downstream signaling molecules. [ [] ] This inhibition disrupts HER2-mediated signaling pathways, ultimately leading to inhibition of tumor cell proliferation, survival, and potentially other tumor-promoting processes.
Applications
Targeting HER2-Positive Breast Cancer: Studies demonstrate significant tumor growth inhibition in various HER2-positive breast cancer models, including those resistant to trastuzumab. [ [], [], [], [], [], [] ]
Overcoming Resistance Mechanisms: ARRY-380 displays activity in preclinical models resistant to other HER2-targeted therapies, including those with acquired resistance to trastuzumab. [ [], [] ]
Treating Brain Metastases: The compound's ability to cross the blood-brain barrier makes it a promising candidate for treating HER2-positive brain metastases, demonstrating superior activity compared to lapatinib and neratinib in preclinical models. [ [], [], [] ]
Combination Therapy: Preclinical studies highlight the potential of ARRY-380 in combination with other therapies, including chemotherapy, trastuzumab, and hormonal therapy, showing synergistic or additive effects. [ [], [], [], [] ]
Related Compounds
Lapatinib
Compound Description: Lapatinib is a small molecule tyrosine kinase inhibitor that targets both EGFR and HER2. [, , , , , ] It is an approved treatment for HER2-positive breast cancer, often used in patients who have progressed on trastuzumab. []
Relevance: Lapatinib is structurally related to ARRY-380, but unlike the latter, it inhibits both EGFR and HER2. [, ] This dual inhibition can lead to increased toxicity compared to the more selective profile of ARRY-380. [, ] Preclinical studies indicate that ARRY-380 shows superior activity compared to lapatinib in models of HER2-positive central nervous system metastases. [, , ] Additionally, ARRY-380 demonstrated clinical benefit in patients who had previously progressed on lapatinib-containing regimens. [, , ]
Neratinib
Compound Description: Neratinib is another irreversible tyrosine kinase inhibitor that targets both EGFR and HER2. [, ]
Relevance: Similar to lapatinib, neratinib's lack of selectivity for HER2 over EGFR results in a less favorable toxicity profile compared to ARRY-380. [, ] Preclinical studies suggest that ARRY-380 exhibits superior activity in intracranial xenograft models compared to neratinib. []
ARRY-334543
Compound Description: ARRY-334543 is a pan-ErbB inhibitor, meaning it targets all four members of the ErbB family (EGFR, HER2, HER3, and HER4). []
Relevance: Unlike ARRY-380, which is selective for HER2, ARRY-334543 inhibits all ErbB receptors. [] This pan-ErbB inhibition was shown to be superior to selective ErbB inhibition in preclinical models where tumor cells signaled through multiple ErbB receptors, suggesting potential benefits in specific tumor contexts. []
Trastuzumab
Compound Description: Trastuzumab, unlike the previously mentioned small molecule inhibitors, is a monoclonal antibody that specifically targets HER2. [, , ] It is a cornerstone of treatment for HER2-positive breast cancer. [, ]
Relevance: While both ARRY-380 and trastuzumab target HER2, they have different mechanisms of action. [] Trastuzumab is an antibody that binds to the extracellular domain of HER2, while ARRY-380 is a small molecule that inhibits the intracellular kinase domain. [] Combining these two agents with distinct mechanisms has shown synergistic activity in preclinical models. [, ]
Docetaxel
Compound Description: Docetaxel is a chemotherapy drug commonly used in the treatment of various cancers, including breast cancer. [, ]
Relevance: Docetaxel is not structurally related to ARRY-380, but it is relevant because their combination showed additive activity and tolerability in preclinical models of HER2-positive breast cancer. [] This finding highlights the potential for combination therapies involving ARRY-380 and chemotherapy.
Bevacizumab
Compound Description: Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), inhibiting angiogenesis. []
Relevance: While structurally unrelated to ARRY-380, bevacizumab is relevant due to their observed additive activity and tolerability when combined in preclinical models of ovarian cancer. [] This suggests potential benefits for combining ARRY-380 with anti-angiogenic agents in specific tumor types.
Ado-trastuzumab Emtansine (T-DM1)
Compound Description: T-DM1 is an antibody-drug conjugate consisting of trastuzumab linked to the cytotoxic agent emtansine. [, ] It is designed to deliver targeted chemotherapy to HER2-positive cancer cells. [, ]
Relevance: Similar to trastuzumab, T-DM1 targets HER2 but delivers a cytotoxic payload. [, ] Combining T-DM1 with the HER2-specific inhibition of ONT-380 (another name for ARRY-380) is being explored for potential synergistic effects. [, ]
Capecitabine
Compound Description: Capecitabine is an oral chemotherapy drug that is converted to 5-fluorouracil (5-FU) in the body. []
Relevance: Though structurally unrelated to ARRY-380, capecitabine is relevant due to the exploration of their combination (along with trastuzumab) in clinical trials. [] This combination aims to enhance antitumor activity by combining HER2-targeted therapy with chemotherapy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Arformoterol Tartrate is the tartrate salt of arformoterol, the (R,R)-enantiomer of formoterol and a long-acting beta-2 adrenergic agonist with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to an inhibition of release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function. See also: Arformoterol (has active moiety).
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid is a peptide. Argatroban is a direct, selective thrombin inhibitor. The American College of Cardiologists (ACC) recommend using bivalirudin or argatroban in patients who have had, or at risk for, heparin induced thrombocytopenia (HIT) and are undergoing percutaneous coronary intervention. Argatroban is a non-heparin anticoagulant shown to both normalize platelet count in patients with HIT and prevent the formation of thrombi. Parental anticoagulants must be stopped and a baseline activated partial thromboplastin time must be obtained prior to administering argatroban. Argatroban anhydrous is an Anti-coagulant and Direct Thrombin Inhibitor. The mechanism of action of argatroban anhydrous is as a Thrombin Inhibitor. Argatroban is a synthetic derivative of L-arginine with antithrombotic activity. Argatroban is a univalent and direct inhibitor of fibrin-bound thrombin. This agent reversibly binds to the thrombin active site thereby preventing the thrombin-dependent reactions, which include conversion of fibrinogen to fibrin; the activation of factors V, VIII and XI; the activation of protein C; and platelet aggregation. Argatroban is highly selective for thrombin and is able to inhibit the action of both free and clot-associated thrombin. As a result, stabilization of blood clots and coagulation is inhibited. Argatroban Anhydrous is the anhydrous form of argatroban, a synthetic derivative of L-arginine with antithrombotic activity. Argatroban is a univalent and direct inhibitor of fibrin-bound thrombin. This agent reversibly binds to the thrombin active site, thereby preventing the thrombin-dependent reactions, which include the conversion of fibrinogen to fibrin; the activation of factors V, VIII and XI; the activation of protein C; and platelet aggregation. Argatroban is highly selective for thrombin and is able to inhibit the action of both free and clot-associated thrombin. As a result, stabilization of blood clots occurs and coagulation is inhibited.
L-arginine amide is an amino acid amide resulting from the formal condensation of the carboxy group of L-arginine with ammonia. It is an amino acid amide, a member of guanidines and a L-arginine derivative. It is a conjugate base of a L-arginine amide(1+).
Arginine is an alpha-amino acid that is glycine in which the alpha-is substituted by a 3-guanidinopropyl group. It has a role as a fundamental metabolite. It is an alpha-amino acid, a member of guanidines and a polar amino acid. It contains a 3-carbamimidamidopropyl group. It is a conjugate base of an argininium(1+). It is a conjugate acid of an argininate. DL-Arginine is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
Arginine hydrochloride is a L-alpha-amino acid. Arginine Hydrochloride is the hydrochloride salt form of arginine, an essential amino acid in juvenile humans. Arginine is a complex amino acid, often found at active sites in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04) An essential amino acid that is physiologically active in the L-form.